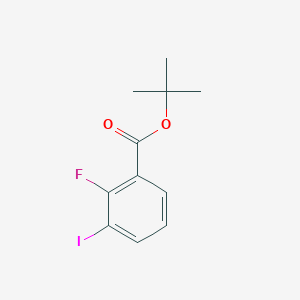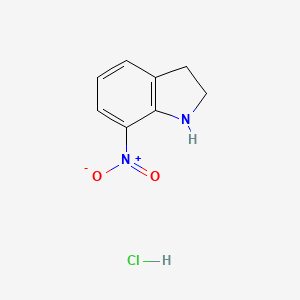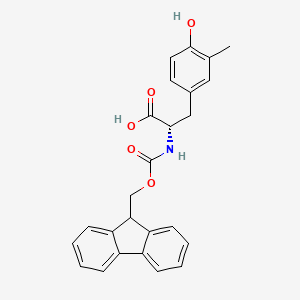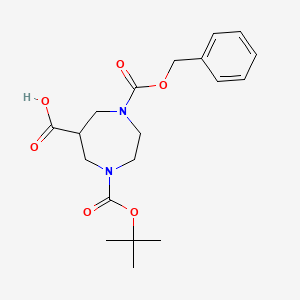
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride” is a chemical compound with the molecular formula C6H11ClF3N . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 189.61 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a pharmaceutical intermediate, and as a probe for biochemical and physiological processes. It has also been used to study the structure and function of enzymes, to study the interaction of proteins and lipids, to study the role of small molecules in signal transduction pathways, and to study the interaction of small molecules with receptors.
作用机制
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has been found to interact with various biological targets, including enzymes, proteins, and lipids. It has been shown to interact with enzymes by forming covalent bonds with the active sites of the enzymes, thus modifying their activity. It has also been found to interact with proteins and lipids by forming non-covalent interactions with the hydrophobic regions of the proteins and lipids. This non-covalent interaction is thought to play a role in the modulation of the activity of the proteins and lipids.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been found to inhibit the activity of certain proteins, such as adenylate cyclase, which is involved in signal transduction pathways. In addition, it has been found to modulate the activity of certain lipids, such as cholesterol, which is involved in membrane structure and function.
实验室实验的优点和局限性
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to handle and use in experiments. It is also a relatively inexpensive compound, making it cost-effective for use in experiments. However, this compound also has some limitations for use in experiments. It is a relatively unstable compound, so it must be stored in a cool, dry place and used quickly after synthesis. In addition, it is toxic and must be handled with caution.
未来方向
There are several potential future directions for research involving N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride. One potential direction is to further explore its interaction with enzymes, proteins, and lipids. This could include studying the mechanism of action of this compound on these molecules and exploring the potential therapeutic applications of this compound. Another potential direction is to investigate the use of this compound as a probe for biochemical and physiological processes. This could include studying the effects of this compound on various cellular processes, such as signal transduction pathways and gene expression. Finally, further research could be done to explore the potential uses of this compound in drug discovery and development.
合成方法
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride can be synthesized in several ways. One method involves the reaction of cyclobutanecarboxylic acid with trifluoromethanesulfonic anhydride, followed by reaction with N-methyl-3-aminopropan-1-ol and subsequent hydrolysis with hydrochloric acid. Another method involves the reaction of cyclobutanecarboxylic acid with trifluoromethanesulfonic anhydride, followed by reaction with N-methyl-3-aminopropan-1-ol and subsequent treatment with aqueous sodium hydroxide.
安全和危害
The safety data sheet (SDS) for this compound provides important information about its hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
N-methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-10-5-2-4(3-5)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMKMYXWHQKFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)
![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)


![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)
![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)



